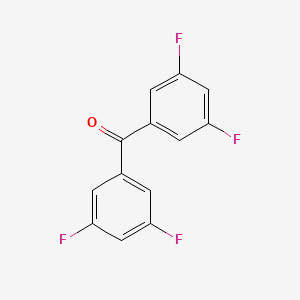
3,3',5,5'-Tetrafluorobenzophenone
Overview
Description
3,3’,5,5’-Tetrafluorobenzophenone, commonly known as TFB, is an organofluorine compound that belongs to the benzophenone family. It is used as a reactive dye intermediate .
Molecular Structure Analysis
The molecular formula of 3,3’,5,5’-Tetrafluorobenzophenone is C13H6F4O . The InChI code is 1S/C13H6F4O/c14-9-1-7 (2-10 (15)5-9)13 (18)8-3-11 (16)6-12 (17)4-8/h1-6H .Physical And Chemical Properties Analysis
The molecular weight of 3,3’,5,5’-Tetrafluorobenzophenone is 254.18 g/mol . It has a boiling point of 99°C at 0.1mm . It is sparingly soluble in water .Scientific Research Applications
Organosoluble and Optically Transparent Fluorine-Containing Polyimides
A study conducted by Yang et al. (2002) explored the use of a fluorinated diamine monomer in the production of polyimides. These polyimides, formed via a two-step polycondensation method, exhibited excellent solubility in organic solvents, high thermal stability, and good mechanical properties. Their applications extend to fields requiring materials with low moisture absorption, low dielectric constants, and low color intensity, which are crucial properties for electronic and optical materials (Yang, Hsiao, & Chen, 2002).
Hydrogen-Bonding in Polymer Blends
Ahn et al. (1997) investigated the blends of Polybenzimidazole with polyimides synthesized from various dianhydrides, including BTDA (3,3',4,4'-tetracarboxybenzophenone dianhydride). This research provides insights into the miscibility and intermolecular interactions within polymer blends, which are essential for developing new materials with tailored properties (Ahn, Kim, & Choe, 1997).
Synthesis of Liquid Crystalline Epoxy Resin
Liu et al. (2011) described an efficient method for synthesizing a liquid crystalline epoxy resin containing aromatic ester groups. This research is significant for the development of new materials with specific thermal and optical properties, useful in various industrial applications (Liu et al., 2011).
Safety and Hazards
properties
IUPAC Name |
bis(3,5-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4O/c14-9-1-7(2-10(15)5-9)13(18)8-3-11(16)6-12(17)4-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKUXPUXDAVXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375231 | |
| Record name | 3,3',5,5'-Tetrafluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139911-09-4 | |
| Record name | 3,3',5,5'-Tetrafluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

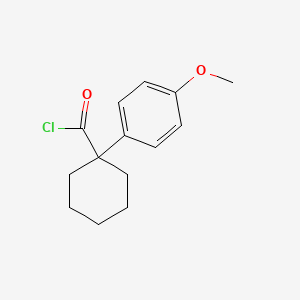
![6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1302220.png)
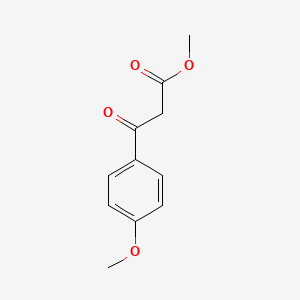

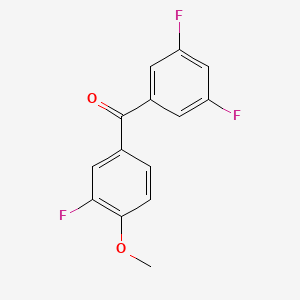

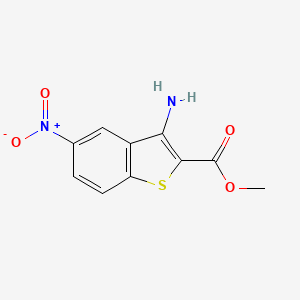

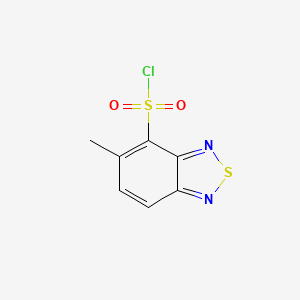

![2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302238.png)
![Methyl 3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B1302239.png)

